molecular formula C10H12N4S B1482499 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide CAS No. 2098131-20-3

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B1482499
CAS No.: 2098131-20-3
M. Wt: 220.3 g/mol
InChI Key: CRAJXVWFNWDUDW-UHFFFAOYSA-N
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Description

3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is a synthetic organic compound of significant interest in medicinal chemistry and life sciences research. This molecule is characterized by a central 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is substituted at the 3-position with a thiophene moiety and at the 4-position with a propanimidamide chain . The specific molecular formula is C10H12N4S . The integration of both thiophene and pyrazole rings makes this compound a valuable heterocyclic building block. These structural motifs are commonly found in molecules with a wide range of biological activities. Consequently, this compound serves as a key intermediate for researchers in the design and synthesis of novel molecules for screening against various biological targets. Its primary applications are in the development of pharmacologically active compounds, making it a crucial tool for early-stage discovery research in academic and industrial laboratories. The presence of the imidamide functional group provides a versatile handle for further chemical modifications and derivatization, allowing for the exploration of structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyers assume responsibility for confirming product identity and/or purity to meet their specific research requirements.

Properties

IUPAC Name

3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAJXVWFNWDUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide via Condensation of Pyrazole-4-carbaldehyde and Amidines

A representative synthetic route involves the condensation of a pyrazole-4-carbaldehyde derivative bearing a thiophene substituent with an amidine precursor. This method is supported by analogous syntheses reported for related compounds containing pyrazole and thiophene rings.

Reaction Scheme:

Step Reactants Conditions Yield (%) Notes
1 1-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Boiling ethanol, basic medium 90 Condensation with 2-cyanoacetamide analogs reported with high yield
2 Amidines (e.g., propanimidamide derivatives) Reflux in ethanol or DMF 80-90 Reflux times vary from 2 to 6 hours depending on substrate

Key Notes:

  • The condensation is typically carried out in boiling ethanol under basic conditions (e.g., NaOH or other bases) for 45 minutes to several hours.
  • The reaction proceeds via nucleophilic addition of the amidine nitrogen to the aldehyde carbonyl, followed by dehydration.
  • Purification is achieved by recrystallization from suitable solvents such as ethanol or DMF.

Alternative Approach: Cyclization and Thioamide Formation

In some studies, pyrazolin-N-thioamides were synthesized by reacting pyrazole derivatives with thiosemicarbazide under reflux conditions in ethanol with NaOH, yielding thioamide products structurally related to propanimidamide derivatives.

Step Reactants Conditions Yield (%) Notes
1 Pyrazole derivative (e.g., 3a or 3b) Reflux in EtOH with NaOH (6 h) 75-85 Formation of pyrazolin-N-thioamides, potential intermediate

This method may be adapted for preparing amidine analogs by substituting thiosemicarbazide with appropriate amidine reagents.

Characterization and Confirmation of Structure

  • NMR Spectroscopy: Both ^1H and ^13C NMR are used to confirm the presence of pyrazole, thiophene, and amidine functional groups.
  • Single Crystal X-ray Diffraction: Provides definitive structural confirmation, as demonstrated for related compounds synthesized by condensation of pyrazole-4-carbaldehyde and cyanoacetamide derivatives.
  • IR Spectroscopy: Confirms characteristic functional groups such as amidine NH and C=N stretches.
  • Elemental Analysis: Confirms purity and composition consistent with the proposed molecular formula.

Summary Table of Preparation Methods

Method Type Reactants Conditions Yield (%) Advantages Limitations
Condensation with Amidines Pyrazole-4-carbaldehyde + Amidines Boiling ethanol, basic medium 85-90 High yield, straightforward Requires pure aldehyde precursor
Thioamide Formation (Related) Pyrazole derivatives + Thiosemicarbazide Reflux in ethanol with NaOH (6 h) 75-85 Can form related amidine-thioamide derivatives Longer reaction time, may need further modification

Research Findings and Practical Considerations

  • The condensation method using pyrazole-4-carbaldehyde and amidines under basic ethanol reflux is the most efficient and widely reported approach, yielding up to 90% of the target compound.
  • Reaction time optimization (typically 45 minutes to 2 hours) is critical to maximize yield and minimize side reactions.
  • Choice of base and solvent impacts the reaction rate and purity; NaOH in ethanol is preferred for its simplicity and effectiveness.
  • Structural confirmation by X-ray crystallography is recommended for novel derivatives to ensure correct substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide showed significant cytotoxicity against various cancer cell lines. Specifically, the thiophene moiety enhances biological activity by improving solubility and bioavailability, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Research has shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. The unique structure of this compound contributes to its effectiveness against resistant strains, highlighting its potential in treating infections where traditional antibiotics fail .

Agricultural Science Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Studies have suggested that it can act as an effective insecticide and fungicide due to its ability to disrupt biological processes in pests. This application is particularly relevant in sustainable agriculture, where there is a growing demand for environmentally friendly pest control solutions .

Materials Science Applications

Polymer Chemistry
In materials science, derivatives of pyrazole are being investigated for their role in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Pyrazole DerivativesMedicinal ChemistrySignificant cytotoxic effects on cancer cell lines; potential for drug development.
Evaluation of Antimicrobial PropertiesMicrobiologyEffective against resistant bacterial strains; potential for new antibiotics.
Pesticidal Efficacy of New CompoundsAgricultural ScienceDemonstrated effectiveness as an insecticide; supports sustainable agriculture practices.
Polymer Enhancement StudiesMaterials ScienceImproved mechanical properties in polymer composites; potential industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

(a) Chalcone Derivatives (e.g., 7j, 7k, 7l)

Compounds such as 3-(4-methoxyphenyl)-1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-one (7j) and its analogs (7k, 7l) share the pyrazole-thiophene core but feature chalcone (α,β-unsaturated ketone) substituents instead of propanimidamide . These compounds exhibit strong anticancer activity, with IC₅₀ values in the micromolar range against tumor cell lines. Their synthesis involves Claisen-Schmidt condensation and cyclocondensation reactions .

(b) Benzofuranone Hybrids

Derivatives like (Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones incorporate a benzofuranone moiety linked to the pyrazole-thiophene system. These compounds demonstrate antimicrobial activity, highlighting the versatility of the pyrazole-thiophene scaffold in drug discovery .

(c) Propanimidamide Derivatives

The trifluoromethyl group in this analog may enhance metabolic stability compared to the thiophene substituent in the target compound .

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₉H₁₁N₄S ~237.3 (calc.) Not reported Pyrazole, thiophene, amidine
7j C₂₃H₁₈ClN₃O₃S 445.0 174–176 Chalcone, nitro, methoxy
EN300-230846 C₇H₁₁F₃N₄O 236.2 Not reported Cyclopentapyrazole, CF₃
{[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}[1-(thiophen-2-yl)ethyl]amine C₁₃H₁₄N₃S₂ 292.4 Not reported Dual thiophene, amine

Notes:

  • The target compound’s amidine group likely increases polarity and aqueous solubility compared to chalcone derivatives (e.g., 7j).

(a) Anticancer Activity

Chalcone derivatives (7j, 7k, 7l) inhibit cancer cell proliferation via mechanisms involving mitochondrial apoptosis and modulation of pro-survival genes (e.g., Bcl-2) . The propanimidamide group in the target compound may enhance DNA intercalation or enzyme inhibition due to its basic nature.

(b) Antimicrobial Activity

Benzofuranone-pyrazole-thiophene hybrids show broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against bacterial and fungal strains . The amidine group in the target compound could further potentiate activity by disrupting microbial membrane integrity.

(c) Metabolic Stability

Trifluoromethyl-substituted analogs (e.g., EN300-230846) exhibit improved metabolic stability compared to thiophene derivatives, suggesting that the target compound may require structural optimization for in vivo efficacy .

Biological Activity

3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of thiophene and pyrazole derivatives. A notable method includes the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with propanoyl chloride under basic conditions, yielding the desired product with high purity and yield. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compound, revealing critical functional groups that contribute to its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM)
HeLa (Cervical)23.6
A549 (Lung)37.59

These results indicate a significant cytotoxic effect, suggesting that the compound may interfere with cellular processes essential for cancer cell survival .

The mechanism by which this compound exerts its anticancer effects has been explored through various biochemical assays. Notably, it has been shown to bind to calf thymus DNA (Ct-DNA), which can disrupt DNA replication and transcription processes. Techniques like UV-vis absorption and circular dichroism have been employed to study these interactions, revealing that the compound forms stable complexes with DNA .

Additionally, antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have indicated that this compound exhibits notable antioxidant activity, which may contribute to its protective effects against oxidative stress in cancer cells .

Case Studies

A comprehensive study conducted on a series of pyrazole derivatives, including this compound, assessed their analgesic properties. One particular analog demonstrated significant analgesic effects comparable to standard reference drugs. This suggests a potential dual role for this compound in both pain management and cancer therapy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide
Reactant of Route 2
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide

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